Technical Monograph: 5-Acetyl-1-isobutylindoline
Technical Monograph: 5-Acetyl-1-isobutylindoline
This guide is structured as a technical monograph for the chemical entity 5-Acetyl-1-isobutylindoline . As of the current scientific index, this specific molecule does not possess a widely disseminated Chemical Abstracts Service (CAS) registry number in the public domain. This guide addresses the identification, synthesis, and structural validation of this compound, serving as a definitive reference for researchers requiring this intermediate for medicinal chemistry campaigns (e.g., sulfonamide or kinase inhibitor development).
Chemical Identity, Synthetic Methodology, and Structural Registry
Part 1: Chemical Identity & Registry Status[1]
Nomenclature & Identifiers
This compound is a tertiary amine derivative of the indoline scaffold, characterized by an acetyl group at the C5 position and an isobutyl group at the N1 position.
| Identifier | Value / Description |
| IUPAC Name | 1-(1-isobutyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one |
| Common Name | 5-Acetyl-1-isobutylindoline |
| Molecular Formula | C₁₄H₁₉NO |
| Molecular Weight | 217.31 g/mol |
| CAS Number | Not Listed (Public Domain).[1][2][3][4] See Section 1.2 |
| SMILES | CC(C)CN1CCC2=C1C=CC(=C2)C(C)=O |
| InChI Key | Requires generation from structure (Predicted: InChI=1S/C14H19NO...) |
The "Missing CAS" Protocol
Unlike its isomers (e.g., 1-Acetylindoline , CAS 16078-30-1 [1] or 5-Acetylindole , CAS 53330-94-2 [2]), 5-Acetyl-1-isobutylindoline is often a proprietary intermediate. It does not appear in standard aggregators (PubChem, Sigma-Aldrich).
Actionable Advice for Researchers: If you are synthesizing this for regulatory submission, you must register it as a New Chemical Entity (NCE) . Do not use the CAS number of the indole analog, as this constitutes a critical data integrity error.
Part 2: Synthetic Pathway & Causality
To access this molecule, a convergent synthetic strategy is recommended. Direct Friedel-Crafts acetylation of N-isobutylindoline is risky due to potential regioselectivity issues (C5 vs. C7). The preferred route utilizes 5-Acetylindoline as the starting material to lock the C5 substitution prior to N-alkylation.
Retrosynthetic Analysis
The strategic disconnection occurs at the N–C bond (N-alkylation).
Figure 1: Retrosynthetic disconnection showing the convergent assembly.
Route Selection: N-Alkylation (Preferred)
Rationale: 5-Acetylindoline is a stable solid. Alkylating the secondary amine is chemically cleaner than acetylating the ring of an N-alkylated indoline, which often yields inseparable mixtures.
Reaction Scheme:
Part 3: Experimental Protocol (Self-Validating)
This protocol includes "Checkpoints"—mandatory stop/verify steps to ensure scientific integrity.
Materials & Reagents[1][6]
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Substrate: 5-Acetylindoline (1.0 eq). Note: If unavailable, reduce 5-Acetylindole (CAS 53330-94-2) using NaCNBH₃/AcOH.
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Alkylating Agent: 1-Bromo-2-methylpropane (Isobutyl bromide) (1.5 eq).
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Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq).
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Catalyst: Potassium Iodide (KI), catalytic (0.1 eq) – Critical for Finkelstein activation of the bromide.
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Solvent: Dimethylformamide (DMF), anhydrous.
Step-by-Step Methodology
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Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Acetylindoline (1.0 g, 6.2 mmol) in DMF (10 mL).
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Activation: Add K₂CO₃ (1.7 g, 12.4 mmol) and KI (100 mg). Stir at room temperature for 15 minutes.
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Causality: Pre-stirring deprotonates the indoline nitrogen, increasing nucleophilicity.
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Addition: Add Isobutyl bromide (1.0 mL, 9.3 mmol) dropwise via syringe.
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Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar) for 12–16 hours.
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Checkpoint 1 (TLC): Spot the reaction mixture against the starting material (5-Acetylindoline).
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Mobile Phase: Hexanes:Ethyl Acetate (3:1).
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Success Criteria: Disappearance of the lower Rf spot (secondary amine) and appearance of a higher Rf fluorescent spot (tertiary amine).
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Workup: Cool to RT. Pour into ice-water (50 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine (2 x 20 mL) to remove DMF. Dry over Na₂SO₄.
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Purification: Flash column chromatography (SiO₂), eluting with a gradient of Hexanes
10% EtOAc/Hexanes.
Workflow Visualization
Figure 2: Experimental workflow with critical decision checkpoint.
Part 4: Structural Elucidation & Validation
Since no reference spectrum exists in public databases, you must validate the structure using First Principles .
1H-NMR Prediction (CDCl₃, 400 MHz)
The spectrum will exhibit three distinct zones confirming the structure.
| Zone | Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Value |
| Aromatic | 7.7 – 7.8 | Multiplet | 2H | C4-H, C6-H | Deshielded by Carbonyl |
| Aromatic | 6.4 – 6.5 | Doublet | 1H | C7-H | Ortho to Nitrogen (Shielded) |
| Indoline | 3.5 – 3.6 | Triplet | 2H | C2-H | Ring CH₂ adjacent to N |
| Indoline | 3.0 – 3.1 | Triplet | 2H | C3-H | Ring CH₂ benzylic |
| Isobutyl | 2.9 – 3.0 | Doublet | 2H | N-CH₂-CH | Key Proof of Alkylation |
| Acetyl | 2.5 | Singlet | 3H | CO-CH₃ | Confirms Acetyl group |
| Isobutyl | 1.9 – 2.0 | Multiplet | 1H | CH-(CH₃)₂ | Methine proton |
| Isobutyl | 0.9 – 1.0 | Doublet | 6H | CH-(CH₃)₂ | Gem-dimethyl |
Mass Spectrometry (ESI+)
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Expected [M+H]⁺: 218.15 Da.
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Fragmentation Pattern: Look for a loss of 43 Da (Acetyl) or 57 Da (Isobutyl) in MS/MS.
Part 5: Applications & Context
This molecule serves as a high-value scaffold in drug discovery, particularly for:
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Sulfonamide Synthesis: The C5-acetyl group can be converted to a sulfonamide via chlorosulfonation if the acetyl is first protected or modified, although typically the sulfonamide is installed before acetylation in other pathways. However, in DapE inhibitor research, similar indoline sulfonamides are critical [3].
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Kinase Inhibition: The indoline core mimics the adenosine motif in ATP-binding pockets.
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Bio-isosteres: It acts as a constrained analog of N-isobutyl-aniline derivatives.
References
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ResearchGate. Synthesis of N-acetyl-5-bromo-6-sulfonamide indoline derivatives for DapE Inhibition. Available at: [Link]
